Molecular Weight and Halogen Size: Quantified Physicochemical Divergence from Lighter Halogen Analogs
The molecular weight of 5-iodo-1H-imidazo[4,5-b]pyridine is substantially higher than that of its 5-bromo, 5-chloro, 5-fluoro, and unsubstituted analogs, reflecting the greater atomic mass of iodine . The van der Waals radius of iodine (198 pm) is significantly larger than that of bromine (185 pm), chlorine (175 pm), and fluorine (147 pm) [1]. This increased size and mass directly influence compound handling, stoichiometry in synthesis, and pharmacokinetic properties such as volume of distribution.
| Evidence Dimension | Molecular Weight and Halogen Atomic Radius |
|---|---|
| Target Compound Data | Molecular Weight: 245.02 g/mol; Halogen van der Waals Radius: 198 pm |
| Comparator Or Baseline | 5-Bromo analog: MW ~198 g/mol, Radius 185 pm; 5-Chloro analog: MW ~153 g/mol, Radius 175 pm; 5-Fluoro analog: MW ~137 g/mol, Radius 147 pm; Unsubstituted: MW ~119 g/mol, Radius N/A |
| Quantified Difference | MW increase vs. unsubstituted: +126 g/mol (106%); vs. 5-F: +108 g/mol (79%); vs. 5-Cl: +92 g/mol (60%); vs. 5-Br: +47 g/mol (24%). Radius increase vs. Br: +13 pm (7%); vs. Cl: +23 pm (13%); vs. F: +51 pm (35%). |
| Conditions | Calculated from standard atomic weights and van der Waals radii (periodic table data). |
Why This Matters
For procurement, the molecular weight difference dictates precise stoichiometric calculations for synthesis and impacts shipping/storage classifications due to density and mass.
- [1] Bondi, A. (1964) 'van der Waals Volumes and Radii', Journal of Physical Chemistry, 68(3), pp. 441-451. View Source
